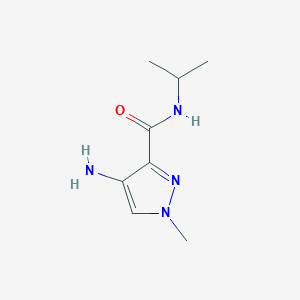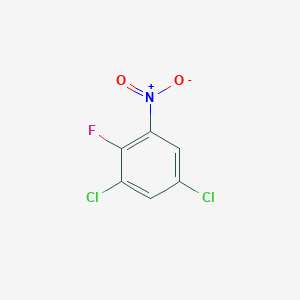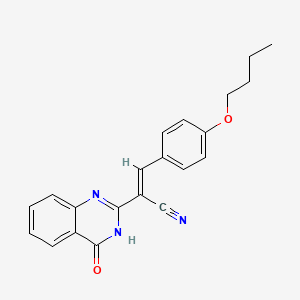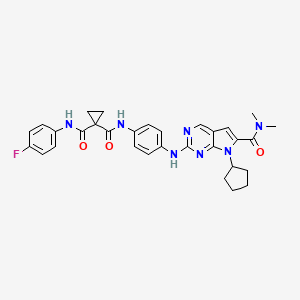
4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide, also known as A-769662, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent activator of AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular metabolism and energy homeostasis.
Applications De Recherche Scientifique
Synthesis and Characterization
4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide and its derivatives have been a subject of extensive research due to their diverse potential applications, especially in the field of medicinal chemistry. A notable study involves the synthesis and characterization of novel pyrazole and pyrazolopyrimidine derivatives. These compounds were evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the compound's potential in cancer research (Hassan, Hafez, & Osman, 2014).
Anticancer and Anti-inflammatory Activities
Further extending the application in medicinal chemistry, another study synthesized a novel series of pyrazolopyrimidine derivatives and evaluated them for their anticancer and anti-5-lipoxygenase activities. The compounds demonstrated significant cytotoxic effects on HCT-116 and MCF-7 cancer cell lines, along with 5-lipoxygenase inhibition, suggesting their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Antimicrobial Properties
The antimicrobial properties of derivatives have also been explored. A study reported the synthesis of pyrazolopyridine derivatives, demonstrating moderate to good antibacterial activity against pathogens like P. aeruginosa, E. coli, S. pneumoniae, and B. cereus. This research indicates the potential of 4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide derivatives in developing new antimicrobial agents (Panda, Karmakar, & Jena, 2011).
Chemical Synthesis and Applications
On the chemical synthesis front, studies have demonstrated innovative synthetic routes to access various derivatives of pyrazole-3-carboxamide. These methodologies have enabled the exploration of the compound's utility in creating a diverse array of molecular structures with potential biological activities (Maruthikumar & Rao, 2003).
Structural Elucidation and Antitumor Activities
The structural elucidation of pyrazolopyrimidines and Schiff bases derived from 4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide has provided insights into their antitumor activities. A comprehensive study focused on the in vitro antitumor activities of these compounds against various human cancer cell lines, contributing to the understanding of structure-activity relationships in drug discovery (Hafez et al., 2013).
Propriétés
IUPAC Name |
4-amino-1-methyl-N-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-5(2)10-8(13)7-6(9)4-12(3)11-7/h4-5H,9H2,1-3H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRPKRGJDMAIBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NN(C=C1N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-(3-chloro-N-methylanilino)ethyl]-N-methylacetamide](/img/structure/B2889902.png)
![[1-(2,3,5,6-Tetramethyl-benzyl)-1H-benzoimidazol-2-yl]-methanol](/img/structure/B2889906.png)





![(5-Chloro-2-methoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2889914.png)
![3-(3-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2889916.png)
![N-[2-(Cyanomethylamino)-2-oxoethyl]quinoline-4-carboxamide](/img/structure/B2889921.png)

![2-iodo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2889923.png)
![2-(cyclopropanecarboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2889924.png)
![4-butoxy-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2889925.png)